Cytidine 5'-(trihydrogen diphosphate), 2'-deoxy-, disodium salt

Catalog No.
S15787992
CAS No.
54735-60-3
M.F
C9H13N3Na2O10P2
M. Wt
431.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cytidine 5'-(trihydrogen diphosphate), 2'-deoxy-, ...

CAS Number

54735-60-3

Product Name

Cytidine 5'-(trihydrogen diphosphate), 2'-deoxy-, disodium salt

IUPAC Name

disodium;[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate

Molecular Formula

C9H13N3Na2O10P2

Molecular Weight

431.14 g/mol

InChI

InChI=1S/C9H15N3O10P2.2Na/c10-7-1-2-12(9(14)11-7)8-3-5(13)6(21-8)4-20-24(18,19)22-23(15,16)17;;/h1-2,5-6,8,13H,3-4H2,(H,18,19)(H2,10,11,14)(H2,15,16,17);;/q;2*+1/p-2/t5-,6+,8+;;/m0../s1

InChI Key

HFZQGCCJHDHHEP-CDNBRZBRSA-L

Canonical SMILES

C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+]

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+]

Cytidine 5'-(trihydrogen diphosphate), 2'-deoxy-, disodium salt, also known by its CAS number 54394-90-0, is a nucleotide compound with the molecular formula C9_9H13_{13}N3_3Na2_2O10_{10}P2_2 and a molecular weight of approximately 431.14 g/mol . This compound is a derivative of cytidine and plays a significant role in various biochemical processes, particularly in the synthesis and metabolism of nucleic acids.

The structure of cytidine 5'-(trihydrogen diphosphate), 2'-deoxy-, disodium salt consists of a ribose sugar that is deoxygenated at the 2' position, a phosphate group, and a nitrogenous base (cytosine). The disodium salt form indicates that two sodium ions are associated with the phosphate groups, which can affect its solubility and reactivity in biological systems.

Primarily related to nucleotide metabolism. It can undergo phosphorylation to form cytidine 5'-(triphosphate), which is crucial for RNA synthesis. The conversion can be represented as:

Cytidine 5 trihydrogen diphosphate +ATPCytidine 5 triphosphate +ADP\text{Cytidine 5 trihydrogen diphosphate }+\text{ATP}\rightarrow \text{Cytidine 5 triphosphate }+\text{ADP}

Additionally, it can react with various enzymes that catalyze nucleotide exchange and pyrophosphate hydrolysis, which are essential for DNA replication and repair processes.

Cytidine 5'-(trihydrogen diphosphate), 2'-deoxy-, disodium salt exhibits biological activity as a substrate in nucleotide metabolism. It is involved in the synthesis of deoxyribonucleic acid (DNA) through its conversion to cytidine triphosphate, which serves as a building block for DNA polymerases during replication. Furthermore, it plays a role in cell signaling pathways, particularly those involving cyclic nucleotides.

Studies have shown that this compound can influence cellular processes such as cell proliferation and differentiation, making it significant in research related to cancer biology and regenerative medicine.

The synthesis of cytidine 5'-(trihydrogen diphosphate), 2'-deoxy-, disodium salt can be achieved through several methods:

  • Enzymatic Synthesis: Using specific nucleotidyl transferases that catalyze the addition of phosphate groups to cytidine.
  • Chemical Synthesis: Involves multi-step organic reactions starting from cytosine or ribonucleosides, followed by phosphorylation using phosphoric acid derivatives.
  • Solid-phase Synthesis: This method allows for the assembly of nucleotide sequences on solid supports, facilitating the incorporation of various modifications.

Each method has its advantages depending on the desired purity and yield of the final product.

Cytidine 5'-(trihydrogen diphosphate), 2'-deoxy-, disodium salt has various applications in biochemical research:

  • Nucleotide Metabolism Studies: It is used to investigate pathways involving nucleotide synthesis and degradation.
  • Enzyme Assays: Serves as a substrate for enzymes involved in DNA synthesis.
  • Pharmaceutical Development: Potentially useful in developing drugs targeting nucleotide metabolism in diseases like cancer.

Interaction studies involving cytidine 5'-(trihydrogen diphosphate), 2'-deoxy-, disodium salt focus on its binding affinity with enzymes such as DNA polymerases and kinases. These studies reveal insights into how this compound influences enzyme activity and substrate specificity. Techniques such as surface plasmon resonance and isothermal titration calorimetry are often employed to measure these interactions quantitatively.

Cytidine 5'-(trihydrogen diphosphate), 2'-deoxy-, disodium salt shares structural similarities with several other nucleotide compounds. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
Cytidine 5'-(triphosphate), disodium saltC9_9H13_{13}N3_3Na2_2O13_{13}P3_3Contains three phosphate groups; key role in RNA synthesis
Deoxyadenosine triphosphate, disodium saltC10_10H15_{15}N5_5Na2_2O13_{13}P3_3Contains adenine; involved in energy transfer
Uridine 5'-(trihydrogen diphosphate), disodium saltC9_9H13_{13}N3_3Na2_2O11_{11}P2_2Contains uracil; important for RNA metabolism
Guanosine 5'-(triphosphate), disodium saltC10_10H15_{15}N5_5Na2_2O13_{13}P3_3Contains guanine; involved in protein synthesis

Cytidine 5'-(trihydrogen diphosphate), 2'-deoxy-, disodium salt is unique due to its specific role in DNA metabolism as well as its structural composition that differentiates it from other nucleotides, particularly through the absence of a hydroxyl group at the 2' position of the ribose sugar. This alteration impacts its function and interactions within biochemical pathways.

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

3

Exact Mass

430.98715618 g/mol

Monoisotopic Mass

430.98715618 g/mol

Heavy Atom Count

26

Dates

Modify: 2024-08-15

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